molecular formula C16H10N4O3 B2471258 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 1987112-90-2

7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2471258
CAS No.: 1987112-90-2
M. Wt: 306.281
InChI Key: LUKFAUHLIGFAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H10N4O3 and its molecular weight is 306.281. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study focused on the potential anticancer activity of compounds including 7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, highlighting their polymorphic structures and intermolecular interactions (Shishkina et al., 2019).
  • Research on various derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazoles, including compounds structurally similar to the subject molecule, showed significant in vitro anticancer activity against multiple human cancer cell lines (Megally Abdo & Kamel, 2015).

Antimicrobial Activity

  • Some derivatives of 1,3,4-oxadiazole, which include structures similar to this compound, were found to have significant antimicrobial activity (Bhat et al., 2013).

Synthesis and Characterization

  • Studies on the synthesis of novel compounds containing 1,2,4-oxadiazole moieties, similar to the subject molecule, have been conducted, providing insights into their synthesis pathways and structural characteristics (Kumar & Mashelker, 2007).

Pharmaceutical Development

  • The molecule and its derivatives have been involved in the development of new pharmaceutical compounds, with studies exploring their potential applications in various medical fields, including as potential antibacterial and antifungal agents (Mahesh et al., 2022).

Structural Analysis

  • Structural analysis of the molecule, particularly focusing on its intermolecular interactions and crystal structure, has been a subject of research, aiding in understanding its physical and chemical properties (Koh, 2016).

Properties

IUPAC Name

7-amino-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c17-11-2-1-10-7-12(16(21)22-13(10)8-11)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKFAUHLIGFAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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